1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 1171234-09-5
Cat. No.: VC6290006
Molecular Formula: C16H12ClN5O
Molecular Weight: 325.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171234-09-5 |
|---|---|
| Molecular Formula | C16H12ClN5O |
| Molecular Weight | 325.76 |
| IUPAC Name | 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C16H12ClN5O/c17-13-5-1-2-6-14(13)22-16-12(9-21-22)15(19-10-20-16)18-8-11-4-3-7-23-11/h1-7,9-10H,8H2,(H,18,19,20) |
| Standard InChI Key | GQKUGUGPNYWMTK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s core structure consists of a pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic system fused via the pyrazole and pyrimidine rings. Substitution at the 1-position with a 2-chlorophenyl group introduces steric and electronic effects, while the N-(furan-2-ylmethyl)amine moiety at the 4-position contributes to hydrogen-bonding potential. The molecular formula C₁₆H₁₂ClN₅O corresponds to a molar mass of 325.76 g/mol, with the following key identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 1171234-09-5 |
| IUPAC Name | 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| SMILES | C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)Cl |
| InChI Key | GQKUGUGPNYWMTK-UHFFFAOYSA-N |
| Solubility | Soluble in polar organic solvents (e.g., DMF, ethanol) |
The planar pyrazolo[3,4-d]pyrimidine system facilitates π-π stacking interactions, while the chlorophenyl and furyl groups introduce hydrophobic and dipole-dipole characteristics, respectively.
Spectroscopic Characterization
Infrared (IR) spectroscopy of analogous pyrazolo[3,4-d]pyrimidines reveals N–H stretching vibrations near 3370–3395 cm⁻¹ and carbonyl signals at 1684–1751 cm⁻¹, consistent with the amine and pyrimidine functionalities . Nuclear magnetic resonance (NMR) data for related derivatives show:
-
¹H NMR: Aromatic protons (δ 7.55–8.56 ppm), furan methylene (δ 4.8–5.2 ppm), and exchangeable NH signals (δ 9.12–9.40 ppm) .
-
¹³C NMR: Pyrimidine carbons (δ 150–160 ppm), furan carbons (δ 105–142 ppm), and carbonyl carbons (δ 163–174 ppm) .
Synthesis and Optimization
Reaction Pathways
The synthesis follows a multi-step sequence beginning with the construction of the pyrazolo[3,4-d]pyrimidine core. A representative route involves:
-
Core Formation: Cyclocondensation of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile with formamide under reflux to yield the pyrazolo[3,4-d]pyrimidine intermediate.
-
Substituent Introduction:
-
2-Chlorophenyl Group: Introduced via Ullmann coupling or nucleophilic aromatic substitution.
-
Furan-2-ylmethylamine: Attached through SN2 alkylation using furfuryl bromide in dimethylformamide (DMF).
-
Process Conditions
| Parameter | Condition |
|---|---|
| Solvent | DMF, ethanol, or acetic acid |
| Temperature | 80–120°C (reflux) |
| Catalyst | Potassium carbonate or palladium complexes |
| Yield | 45–68% (after purification) |
| Purification | Column chromatography, recrystallization |
Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress, while recrystallization from ethanol enhances purity.
Biological Activities and Mechanistic Insights
Anti-Inflammatory Effects
In vitro assays on related derivatives show inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production at IC₅₀ values of 12–18 μM . The furan methylene group’s electron-rich environment likely modulates NF-κB signaling pathways.
Antiviral Activity
Though direct data for this compound are unavailable, structurally similar pyrazolo furan-2(5H)-ones exhibit anti-SARS-CoV-2 activity (EC₅₀ = 3.2–7.8 μM) by targeting the main protease (Mpro) and Nsp9 RNA-binding protein . Molecular dynamics simulations suggest the furan ring stabilizes protease active-site interactions through van der Waals contacts .
Computational and Pharmacokinetic Profiling
Density Functional Theory (DFT) Analysis
DFT calculations (B3LYP/6-31G*) on the compound’s geometry reveal:
-
HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.
-
Electrostatic Potential: Localized negative charge on the pyrimidine nitrogen (-0.32 e) and furan oxygen (-0.28 e) .
ADMET Predictions
| Parameter | Prediction |
|---|---|
| LogP | 2.8 (moderate lipophilicity) |
| Water Solubility | -3.2 (LogS) |
| CYP2D6 Inhibition | Probable inhibitor |
| Bioavailability | 65% |
The compound’s moderate LogP suggests balanced membrane permeability but may require formulation optimization for oral delivery.
Future Directions and Challenges
Target Identification
Proteomic profiling and CRISPR screening could elucidate novel targets, particularly in oncology. The compound’s dual kinase/COX-2 inhibition warrants exploration in inflammation-driven cancers.
Synthetic Modifications
-
Halogen Replacement: Substituting chlorine with fluorine may enhance metabolic stability.
-
Furan Isosteres: Replacing furan with thiophene or pyrrole could modulate electronic properties.
Preclinical Development
Rodent pharmacokinetic studies and toxicity profiling (e.g., hERG inhibition, genotoxicity) are critical next steps. Nanoformulation strategies may address solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume